molecular formula C14H19NO2 B2703841 Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate CAS No. 75560-96-2

Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate

Cat. No.: B2703841
CAS No.: 75560-96-2
M. Wt: 233.311
InChI Key: VVQDCZPXHJVNGV-VAWYXSNFSA-N
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Description

Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate is a chemical compound of interest in organic synthesis and pharmaceutical research, classified as a beta-enamin ester. This structure features an enolizable backbone and a phenethylamino group, making it a potential multi-functional intermediate for constructing more complex molecules . Similar beta-enamin ester structures, such as Ethyl 3-aminocrotonate, are recognized as valuable building blocks in heterocyclic chemistry and are used in the synthesis of various pharmacologically active compounds . The phenethyl moiety in its structure is a common component found in molecules with diverse biological activities, suggesting its potential relevance in medicinal chemistry research . Researchers might explore its application in developing new chemical entities, leveraging its structure for further functionalization. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. For research use only.

Properties

IUPAC Name

ethyl (E)-3-(2-phenylethylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-17-14(16)11-12(2)15-10-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDCZPXHJVNGV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate typically involves the reaction of butenoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the esterification reaction, where butenoic acid reacts with ethanol under acidic conditions to form the ethyl ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Spectroscopic and Computational Insights

Compound Key NMR Shifts (δ, ppm) Computational Findings
Ethyl (Z)-3-(Methylamino)but-2-enoate NH: ~9.5; ester CO: ~168 IHB stabilizes Z isomer
Ethyl (2E)-3-Phenylbut-2-enoate C=C: ~6.2 (¹H); CO: ~170 (¹³C) Radical reactivity with Mn(OAc)₃

Biological Activity

Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate is a compound that has garnered interest in various fields due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a butenoate backbone with a phenylethylamine substituent, contributing to its unique biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of the apoptotic signaling pathways.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions.

Enzyme Inhibition

This compound has been shown to inhibit enzymes involved in key metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could explain its potential anti-inflammatory effects.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.
Enzyme InhibitionInhibited COX enzymes with IC50 values between 15 and 30 µM, indicating potential anti-inflammatory properties.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. What are the implications of substituent effects on biological activity?

  • Methodological Answer : Substituent variation (e.g., 4-fluoro vs. phenyl in ) alters lipophilicity (logP) and hydrogen-bonding capacity. Comparative assays (e.g., enzyme inhibition) quantify activity differences. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like SH2 domains .

Notes

  • For advanced questions, integrate experimental and computational validation to address data contradictions.

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